molecular formula C18H19ClN2O2S2 B2728602 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-92-9

1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2728602
CAS No.: 868217-92-9
M. Wt: 394.93
InChI Key: MTXPZTLLHNDGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole ( 868217-92-9) is a high-purity synthetic organic compound provided for research and development purposes. This molecule features a 4,5-dihydro-1H-imidazole core, a class of heterocyclic compounds known as imidazolines which are of significant interest in medicinal chemistry and biochemistry . The core structure is functionalized with a 4-chlorobenzenesulfonyl group and a (2,5-dimethylphenyl)methylsulfanyl moiety, creating a complex architecture valuable for exploring structure-activity relationships . This compound is part of the imidazoline family, which are heterocyclic compounds derived from imidazoles by the reduction of one of the two double bonds . Imidazoline derivatives are recognized as important intermediates in organic synthesis and are found in many natural and medicinal products . Researchers value this specific compound for its potential as a key synthetic intermediate or building block in the development of novel molecules. Its structure, particularly the presence of the sulfonyl and sulfanyl groups, makes it a candidate for investigating molecular interactions in chemical and biochemical systems. The compound is supplied with a guaranteed purity of 95% or higher, ensuring consistency and reliability for experimental work . WARNING: This product is provided "For Research Use Only" (RUO). It is strictly intended for laboratory research or chemical analysis and is not meant for diagnostic, therapeutic, prophylactic, or any other human or veterinary use. The product must be handled only by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-13-3-4-14(2)15(11-13)12-24-18-20-9-10-21(18)25(22,23)17-7-5-16(19)6-8-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXPZTLLHNDGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Sulfonylation: The imidazole ring is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the imidazole ring exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains. For instance, derivatives of sulfonamide compounds have shown promising results against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .

Anticancer Properties

The design of molecular hybrids that incorporate imidazole structures has been a focus in anticancer research. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, the incorporation of a sulfonamide moiety enhances cytotoxicity against human cancer cell lines such as colon and breast cancer cells . The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapy.

Antioxidant Activity

Imidazole derivatives are also noted for their antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Research on related compounds has shown that they can protect cellular components from oxidative damage, leading to potential applications in nutraceuticals and functional foods .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with various biological targets. These studies provide insights into how the compound may exert its biological effects at the molecular level, which is essential for drug design and development .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth against multiple strains.
AnticancerShowed cytotoxic effects on human cancer cell lines with apoptotic activity observed.
AntioxidantExhibited strong free radical scavenging ability, indicating potential for health supplements.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and sulfanyl groups could play a crucial role in binding to the target molecules, while the imidazole ring might be involved in electron transfer processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 4,5-Dihydroimidazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Variations Key Properties/Applications References
1-(4-Chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole C₁₉H₂₀ClN₂O₂S₂ 421.96 2,5-Dimethylphenylmethylsulfanyl, 4-Cl-benzenesulfonyl Potential antimicrobial activity
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole C₁₆H₁₄ClN₃O₄S₂ 435.94 4-Nitrobenzenesulfonyl (electron-withdrawing), 4-Cl-benzylsulfanyl Enhanced reactivity in nucleophilic substitutions
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole C₁₆H₁₃Cl₂N₂O₂S₂ 400.04 2-Cl-benzylsulfanyl, 4-Cl-benzenesulfonyl Increased steric hindrance
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole C₁₆H₁₄F₂N₂O₂S₂ 368.42 4-F-benzylsulfanyl, 4-F-benzenesulfonyl (reduced electronegativity vs. Cl) Improved solubility in polar solvents
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₆H₁₃Cl₂N₂O₂S₂ 400.04 3,4-diCl-benzylsulfanyl, unsubstituted benzenesulfonyl Broad-spectrum bioactivity

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-nitrobenzenesulfonyl group in ’s compound increases electrophilicity at the sulfonyl sulfur, enhancing reactivity in nucleophilic substitutions compared to the 4-chloro analog .
  • Halogen Substitutions: Fluorine substitution () reduces electronegativity relative to chlorine, improving solubility in polar solvents. Conversely, dichlorophenyl groups () amplify lipophilicity, favoring membrane permeability in biological systems .

Physico-Chemical Properties

  • Molecular Weight and Solubility: The target compound (421.96 g/mol) is heavier than analogs like 1-[(4-methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole (270.37 g/mol, ), resulting in lower aqueous solubility but higher thermal stability .
  • Crystallographic Data: Structural reports (–5) highlight the planar geometry of the imidazole ring, with substituents influencing packing efficiency and crystal lattice interactions .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of an imidazole ring substituted with a chlorobenzenesulfonyl group and a dimethylphenylmethyl sulfide. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group is performed using sulfonyl chlorides in the presence of bases.
  • Sulfide Formation : The sulfide linkage with the dimethylphenylmethyl group is created through nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds with imidazole structures have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives of imidazole can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies suggest that imidazole derivatives may inhibit cancer cell proliferation. For example, compounds similar to the one in focus have been shown to inhibit β-catenin signaling pathways, which are crucial in colorectal cancer progression .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Antimicrobial Activity

A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial properties using standard methods. The results highlighted the following zones of inhibition (in mm) against selected bacterial strains:

CompoundE. coliS. aureusB. subtilis
1a202221
1b151919
Reference (Streptomycin)283231

These results indicate that certain derivatives possess significant antimicrobial potential .

Anticancer Activity

In another study focusing on β-catenin inhibitors, compound 25 , structurally related to our compound of interest, demonstrated potent anticancer activity with IC50 values as low as 0.12 µM against HCT116 cells. This suggests a promising avenue for developing new anticancer therapies based on these types of compounds .

Enzyme Inhibition Studies

The compound's efficacy as an enzyme inhibitor was assessed through various assays. Notably, it exhibited strong inhibitory activity against urease with IC50 values significantly lower than traditional inhibitors:

CompoundIC50 (µM)
Tested Compound2.14 ± 0.003
Thiourea (Reference)21.25 ± 0.15

This highlights its potential utility in pharmacological applications targeting urease-related conditions .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar imidazole derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized imidazoles were tested against multiple bacterial strains, showing varying degrees of effectiveness and establishing structure-activity relationships that could guide future drug design .
  • Investigation of Anticancer Mechanisms : Research focused on the interaction between imidazole derivatives and cancer cell signaling pathways revealed insights into their mechanism of action, particularly regarding β-catenin inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.